molecular formula C10H19ClN4O4 B3116504 4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate CAS No. 2170798-10-2

4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate

Cat. No.: B3116504
CAS No.: 2170798-10-2
M. Wt: 294.73 g/mol
InChI Key: RJNUXEDAPIKMDE-UHFFFAOYSA-M
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Description

4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate is a chemical compound known for its effectiveness as a coupling agent in peptide synthesis. This compound is particularly valued for its ability to facilitate the formation of amide bonds, making it a useful reagent in organic synthesis .

Preparation Methods

The synthesis of 4-(4,6-dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate involves the reaction of 2-chloro-4,6-dimethoxy[1,3,5]triazine with N-methylmorpholine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and proceeds rapidly at room temperature . The resulting product is then purified and isolated as a hydrate form.

Chemical Reactions Analysis

4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate primarily undergoes substitution reactions. It is commonly used in the activation of carboxylic acids to form amides. The reaction conditions often involve the use of THF as a solvent and N-Fmoc amino acids as substrates . The major products formed from these reactions are amides, which are essential in peptide synthesis.

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of peptide synthesis. It serves as an economical alternative to other coupling agents like PyBOP, providing comparable yields and purity of the synthesized peptides . Additionally, it has been used in the synthesis of glycosides, where it acts as a dehydrative condensing agent . Its versatility and efficiency make it a valuable reagent in both academic and industrial research settings.

Properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNUXEDAPIKMDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 2
Reactant of Route 2
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 3
Reactant of Route 3
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 4
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 5
Reactant of Route 5
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 6
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate

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